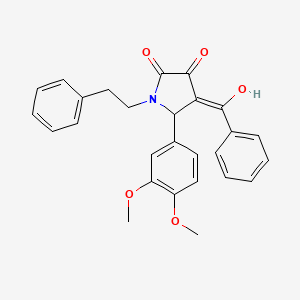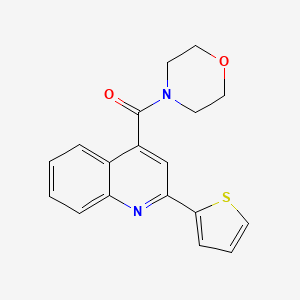![molecular formula C21H21N3 B5327373 2-{1-[3-(2-pyridinyl)benzyl]-2-pyrrolidinyl}pyridine](/img/structure/B5327373.png)
2-{1-[3-(2-pyridinyl)benzyl]-2-pyrrolidinyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[3-(2-pyridinyl)benzyl]-2-pyrrolidinyl}pyridine, commonly known as 2-PBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridine-based ligands and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-PBP involves its ability to bind to specific receptors and signaling pathways in the body. It has been found to bind to the sigma-1 receptor, which is involved in various biological processes such as cell survival, neuroprotection, and pain perception. It has also been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects:
2-PBP has been found to exhibit a wide range of biochemical and physiological effects. Some of the effects of 2-PBP include:
1. Anti-inflammatory effects: 2-PBP has been found to reduce inflammation in the body by inhibiting the activity of specific signaling pathways.
2. Antioxidant effects: 2-PBP has been found to reduce oxidative stress in the body by scavenging free radicals and increasing antioxidant enzyme activity.
3. Neuroprotective effects: 2-PBP has been found to protect neurons from damage by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-PBP in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a useful tool for studying various biological processes. However, one of the limitations of using 2-PBP is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and safety precautions when working with this compound.
Direcciones Futuras
There are several future directions for research on 2-PBP. Some of these include:
1. Further investigation of its neuroprotective effects and potential therapeutic applications for neurodegenerative diseases.
2. Investigation of its potential anti-cancer properties and development of novel anti-cancer agents based on its structure.
3. Investigation of its potential cardioprotective effects and development of novel therapeutic agents for cardiovascular diseases.
4. Investigation of its potential applications in pain management and development of novel analgesic agents based on its structure.
In conclusion, 2-PBP is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. Its potential therapeutic applications in neurodegenerative diseases, cancer, and cardiovascular diseases make it an attractive target for future research.
Métodos De Síntesis
The synthesis method of 2-PBP involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chloropyridine with sodium hydride in the presence of N,N-dimethylformamide (DMF) to yield 2-pyridyl sodium. The second step involves the reaction of 2-pyridyl sodium with 3-(2-bromoethyl)benzaldehyde in the presence of DMF to yield 1-(3-(2-pyridinyl)benzyl)-2-pyridinylmethanol. The final step involves the reaction of 1-(3-(2-pyridinyl)benzyl)-2-pyridinylmethanol with pyrrolidine in the presence of acetic acid to yield 2-PBP.
Aplicaciones Científicas De Investigación
2-PBP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. Some of the scientific research applications of 2-PBP include:
1. Neuroprotection: 2-PBP has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Cancer research: 2-PBP has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. This makes it a potential anti-cancer agent.
3. Cardiovascular research: 2-PBP has been found to exhibit cardioprotective effects by reducing oxidative stress and inflammation in the heart. This makes it a potential therapeutic agent for the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
2-[1-[(3-pyridin-2-ylphenyl)methyl]pyrrolidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c1-3-12-22-19(9-1)18-8-5-7-17(15-18)16-24-14-6-11-21(24)20-10-2-4-13-23-20/h1-5,7-10,12-13,15,21H,6,11,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNOQZBISJEMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]pyrimidin-2-amine](/img/structure/B5327301.png)
![3-cyclopropyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327314.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5327327.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5327331.png)


![2-({5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327356.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327362.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxybenzamide](/img/structure/B5327374.png)
![4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B5327380.png)
![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)